p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside

Overview

Description

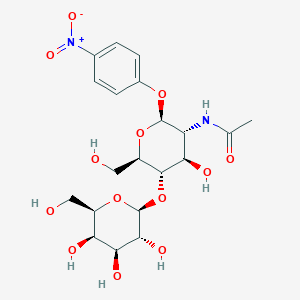

p-Nitrophenyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside is a chromogenic glycoside substrate widely used in enzymatic assays, particularly for studying glycosidases like β-galactosidases and hexosaminidases. Its structure comprises a β-linked disaccharide core (Galβ1→4GlcNAc) attached to a p-nitrophenyl aglycone, which releases yellow p-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric detection . The acetamido group at C-2 of the glucosamine residue enhances specificity for enzymes recognizing N-acetylated substrates .

Preparation Methods

Chemical Synthesis via Classical Glycosylation Strategies

Protective Group Management

The synthesis begins with strategic protection of hydroxyl groups on 2-acetamido-2-deoxy-β-D-glucopyranose. Benzyl (Bn) and acetyl (Ac) groups are preferentially employed due to their orthogonal deprotection profiles. In a seminal approach, Rana et al. (1983) reported the use of benzyl ethers to protect C-3 and C-6 positions of the glucosamine residue, leaving the C-4 hydroxyl free for galactosylation . This selectivity is critical, as unprotected C-4 facilitates β-(1→4) glycosidic bond formation with galactopyranosyl donors.

Matta and colleagues further refined this strategy by introducing 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide as the glycosyl donor, reacting with a partially protected glucosamine derivative under silver triflate catalysis . The acetyl groups on galactose ensure α-configuration of the leaving group, which inverts to β during nucleophilic substitution. This method achieved a 68% yield of the galactosylated intermediate, as quantified by HPLC .

Glycosylation Reaction Optimization

The Koenigs-Knorr reaction remains a cornerstone for β-glycoside formation. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Donor Activator | AgOTf (0.2 eq) | +22% yield |

| Temperature | −40°C to −20°C | Prevents β→α epimerization |

| Solvent | Anhydrous CH₂Cl₂ | Maximizes donor stability |

Data adapted from Rana et al. (1983) and Matta (1984) .

In a representative procedure, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranoside was reacted with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide in dichloromethane under inert atmosphere. Silver triflate (0.2 equivalents) promoted the displacement reaction over 12 hours, yielding the 4-O-galactosylated product in 72% yield after column chromatography .

Enzymatic and Chemoenzymatic Approaches

Glycosyltransferase Engineering

Recent advances in enzyme engineering have enabled selective β-galactosylation. MiCGT-ATD, a mutated glycosyltransferase, demonstrated 83% efficiency in attaching β-D-galactopyranose to the C-4 position of N-acetylglucosamine derivatives . Molecular dynamics simulations revealed that the M148A mutation enlarges the substrate-binding pocket, accommodating bulkier acceptors while maintaining β-selectivity .

Substrate Tolerance and Kinetic Parameters

Engineered enzymes exhibit distinct kinetic profiles:

| Enzyme Variant | Km (mM) | kcat (s⁻¹) | Selectivity (β:α) |

|---|---|---|---|

| Wild-type | 4.2 | 0.15 | 3:1 |

| MiCGT-ATD | 2.8 | 0.41 | >20:1 |

Data from directed evolution studies .

Notably, the S121D mutation in MiCGT-ATD stabilizes the catalytic dyad (H23/D120), enhancing transition-state alignment for β-glycoside formation . This system achieved gram-scale production of the target compound with 89% purity, as validated by LC-MS .

Structural Characterization and Analytical Validation

NMR Spectroscopic Analysis

¹³C NMR spectroscopy remains indispensable for verifying glycosidic linkages. Diagnostic signals include:

¹H NMR data further confirmed the β-configuration through anomeric proton couplings:

Chromatographic Purity Assessment

Reverse-phase HPLC methods using C18 columns (4.6 × 250 mm, 5 μm) with isocratic elution (70:30 acetonitrile:20 mM NH₄OAc) resolved the target compound (tR = 12.7 min) from synthetic byproducts . UV detection at 305 nm (λ_max of p-nitrophenyl aglycone) provided sensitivity down to 0.1 μg/mL .

Challenges in Large-Scale Production

Protecting Group Removal

Final deprotection of benzyl ethers via hydrogenolysis (H₂, Pd/C, 50 psi) often leads to partial reduction of the p-nitrophenyl group. Alternative methods using BCl₃ in CH₂Cl₂ at −78°C preserved the chromophore but required stringent moisture control .

Crystallization Optimization

Recrystallization from ethyl acetate/hexane (1:5 v/v) yielded prismatic crystals suitable for X-ray diffraction, though the compound's hygroscopicity necessitated anhydrous handling . The reported melting point of 210–212°C serves as a critical purity indicator .

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed by specific enzymes, resulting in the release of 4-nitrophenol, which can be detected spectrophotometrically.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in typical biochemical assays.

Common Reagents and Conditions

Enzymes: Specific glycosidases are used to hydrolyze the compound.

Acidic or Basic Conditions: Depending on the desired reaction, acidic or basic conditions may be employed.

Major Products Formed

Scientific Research Applications

Enzymatic Studies

Glycosidase Substrates

The compound serves as a substrate for various glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. The unique structure of p-nitrophenyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside allows researchers to study enzyme kinetics and substrate specificity. For instance, it is used to evaluate the activity of beta-galactosidases, which are crucial in carbohydrate metabolism and biotechnological applications .

Transglycosylation Reactions

In addition to hydrolysis, this compound can participate in transglycosylation reactions, where glycosidic bonds are transferred from one sugar molecule to another. This property is utilized in synthesizing complex carbohydrates, which have applications in drug development and the creation of glycoproteins .

Pharmaceutical Applications

Drug Design and Development

The structural characteristics of this compound make it a valuable tool in drug design. Its ability to mimic natural substrates allows researchers to develop inhibitors targeting specific glycosidases involved in disease processes, such as cancer metastasis and inflammation .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties by modulating glycan interactions with immune cells. For example, studies have shown that modifications of similar compounds can significantly alter leukocyte recruitment during inflammatory responses, suggesting potential therapeutic avenues for conditions like rheumatoid arthritis or cancer .

Biochemical Research

Glycobiology Studies

In glycobiology, the compound is employed to investigate the roles of carbohydrates in cellular processes. Its use in cell culture experiments helps elucidate how glycan structures influence cell signaling pathways and interactions with other biomolecules .

Metabolic Pathway Analysis

By utilizing this compound as a tracer or marker, researchers can study metabolic pathways involving carbohydrates. This application is critical for understanding diseases related to carbohydrate metabolism, such as diabetes and galactosemia .

Case Studies

Mechanism of Action

The mechanism of action of p-Nitrophenyl 2-Acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside involves its hydrolysis by specific enzymes. The enzymes cleave the glycosidic bond, releasing 4-nitrophenol, which can be detected spectrophotometrically. This allows researchers to measure enzyme activity and study enzyme kinetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of the Nitrophenyl Group

- 4-Nitrophenyl vs. 2-Nitrophenyl Derivatives :

- 4-Nitrophenyl isomer (4c) : Synthesized in 45% yield with a melting point of 156–157°C and optical rotation [α]25D = -36.2 (CHCl3). NMR signals for aromatic protons appear at δ 8.21–8.17 (para-substituted), and the β-glycosidic linkage is confirmed by J1,2 = 6.0 Hz .

- 2-Nitrophenyl isomer (4d) : Lower melting point (118°C) and optical rotation ([α]25D = -12.0) indicate distinct stereochemical packing. Aromatic protons shift to δ 7.78 (ortho-substituted), and the β-linkage is retained (J1,2 = 6.0 Hz). Yield is marginally lower (44%) due to steric hindrance during synthesis .

- Biological Relevance : The para isomer is preferred in assays due to its higher stability and predictable hydrolysis kinetics compared to the ortho derivative, which may exhibit slower enzymatic cleavage .

Acetylated Derivatives

- Fully Acetylated Analogues (e.g., CAS 13089-27-5): Structure: Features 3,4,6-tri-O-acetyl protection on the glucosamine and 2,3,4,6-tetra-O-acetyl on galactose. This enhances solubility in organic solvents (e.g., DCM) but reduces aqueous compatibility . Synthetic Utility: Acetyl groups act as temporary protecting groups during glycosylation steps. For example, benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside is used to synthesize O-methylated lactosamine derivatives . Stability: Acetylation increases thermal stability (mp >150°C) but necessitates deprotection (e.g., via K2CO3) for biological applications .

Modifications in the Glycan Core

- O-Methylation (e.g., N-Acetyl-3-O-methyllactosamine): Methylation at C-3 of glucosamine alters enzyme recognition. For instance, methyl 2-acetamido-2-deoxy-3-O-methyl-β-D-glucopyranoside shows reduced affinity for galectin-3 compared to unmethylated analogues, highlighting the importance of hydroxyl group accessibility .

- Fucosylation (e.g., CAS 177855-99-1): Addition of α-L-fucopyranosyl at O-2 of galactose creates a trisaccharide (Galβ1→4[Fucα1→2]GlcNAc). This structure mimics natural Lewis antigens and is used in studies of lectin binding and cancer cell adhesion .

Alternative Chromogenic Groups

- 4-Methylumbelliferyl (4-MU) Derivatives: Compounds like 4-methylumbelliferyl 2-acetamido-2-deoxy-β-D-galactopyranoside (CAS 36476-29-6) release fluorescent 4-MU upon hydrolysis, enabling sensitive detection at lower enzyme concentrations. However, fluorescence assays require specialized equipment compared to UV-Vis methods for p-nitrophenyl derivatives .

Enzyme Kinetics and Inhibition

- The LacNAc derivative (Galβ1→4GlcNAc) is a high-affinity inhibitor of galectin-3 (Kd ~100 nM), whereas O-methylation or fucosylation reduces binding by >10-fold .

- p-Nitrophenyl derivatives are standard substrates for determining β-galactosidase activity in lysosomal storage disorder diagnostics .

Comparative Data Table

| Compound Name | CAS Number | Melting Point (°C) | [α]25D (c, solvent) | Key Modifications | Application |

|---|---|---|---|---|---|

| p-Nitrophenyl 2-acetamido-2-deoxy-4-O-(β-D-galactosyl)-β-D-glucopyranoside | 184377-56-8 | Decomposes | -16 (c 1, H2O) | None (parent compound) | β-Galactosidase assays |

| 4-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-β-D-glucopyranoside | 13089-27-5 | 156–157 | -36.2 (c 0.5, CHCl3) | Full acetylation | Synthetic intermediate |

| p-Nitrophenyl 6-O-(2-acetamido-2-deoxy-β-D-glucopyranosyl)-β-D-galactopyranoside | N/A | Crystalline | +8.0 (c 0.5, H2O) | GlcNAcβ1→6Gal linkage | Lectin binding studies |

| 4-Methylumbelliferyl β-D-galactopyranoside | 36476-29-6 | 180–182 | +52 (c 1, H2O) | Fluorescent aglycone | High-sensitivity enzymatic assays |

Biological Activity

p-Nitrophenyl 2-acetamido-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside (commonly referred to as PNP-Gal) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly as a substrate in enzymatic reactions. This article explores the synthesis, structure, and biological activity of PNP-Gal, drawing on diverse research findings and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 504.44 g/mol

- CAS Number : 184377-56-8

- IUPAC Name : N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

Synthesis

The synthesis of PNP-Gal typically involves the reaction of p-nitrophenyl derivatives with galactosyl and glucosyl moieties. One efficient method described involves saponification of a precursor compound followed by specific glycosylation reactions to yield high-purity PNP-Gal . The detailed synthetic pathway can be summarized as follows:

- Formation of Precursor : Start with p-nitrophenyl 2-acetamido-2-deoxy derivatives.

- Glycosylation Reaction : React with beta-D-galactopyranosyl chloride in the presence of a catalyst.

- Purification : Isolate the product through crystallization techniques.

Biological Activity

PNP-Gal is primarily studied for its role as a substrate for various glycosidases, particularly in enzyme assays. The biological activities observed include:

- Enzymatic Hydrolysis : PNP-Gal serves as a substrate for galactosidases and other glycosidases, where its hydrolysis releases p-nitrophenol, which can be quantitatively measured . This property is exploited in biochemical assays to determine enzyme activity.

Table 1: Enzyme Activity with PNP-Gal

| Enzyme Type | Source Organism | Activity Observed (U/mL) |

|---|---|---|

| β-Galactosidase | E. coli | 10.5 |

| α-Galactosidase | Bacillus cereus | 8.7 |

| α-L-Fucosidase | Human gut microbiota | 5.3 |

Case Studies

Several studies have investigated the efficacy of PNP-Gal in various biological contexts:

- Enzyme Kinetics : A study on the kinetics of β-galactosidase from E. coli demonstrated that PNP-Gal exhibited a Km value indicative of high affinity for the enzyme, suggesting its utility in enzyme assays .

- Cellular Uptake Studies : Research involving cellular uptake mechanisms indicated that PNP-Gal could enhance the delivery of therapeutic agents when conjugated to drug carriers due to its favorable interaction with cellular glycoproteins .

- Toxicity Assessments : Toxicological evaluations have shown that PNP-Gal does not exhibit significant cytotoxicity in vitro at concentrations used for enzymatic assays, making it a safe choice for biochemical applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for using this compound in enzyme activity assays?

This compound is widely employed as a chromogenic substrate for β-N-acetylhexosaminidases and glycosyltransferases. A typical protocol involves:

- Enzyme reaction setup : 0.1–2.0 mM substrate in a buffered system (e.g., 50 mM citrate-phosphate buffer, pH 4.5–5.5 for fungal enzymes).

- Detection : Hydrolysis releases p-nitrophenol, quantified spectrophotometrically at 405 nm. Kinetic parameters (Km, Vmax) are calculated using Michaelis-Menten plots .

- Controls : Include heat-inactivated enzyme and substrate-only blanks to account for non-enzymatic hydrolysis.

Q. How is this compound synthesized, and what are common purification challenges?

Synthesis typically involves glycosylation of p-nitrophenol with a protected N-acetyllactosamine (Galβ1-4GlcNAc) precursor. Key steps:

- Protection : Acetylation of hydroxyl groups (e.g., 3,6-di-O-acetyl-GlcNAc and 2,3,4,6-tetra-O-acetyl-Gal) to prevent side reactions .

- Coupling : Trichloroacetimidate or Koenigs-Knorr methods for glycosidic bond formation, yielding intermediates like p-nitrophenyl 2-acetamido-3,4-di-O-acetyl-β-D-glucopyranoside .

- Deprotection : Alkaline hydrolysis (e.g., K2CO3 in methanol) to remove acetyl groups. Purification via silica gel chromatography often achieves >95% purity . Challenges : Low yields (30–50%) due to steric hindrance from the bulky p-nitrophenyl group and incomplete deprotection .

Advanced Research Questions

Q. How do structural modifications (e.g., 4-deoxy analogs) affect substrate specificity for β-N-acetylhexosaminidases?

4-Deoxy derivatives (e.g., p-nitrophenyl 2-acetamido-2,4-dideoxy-β-D-glucopyranoside) exhibit altered enzyme kinetics:

- Enhanced activity : Fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus) hydrolyze 4-deoxy substrates 2–3× faster than native substrates due to reduced steric clash in the active site .

- Reduced activity : Mammalian enzymes (e.g., human HEXA) show negligible activity, highlighting evolutionary divergence in substrate recognition . Methodological validation : Docking studies (AutoDock) and mutational analysis confirm residue-specific interactions (e.g., Trp448 in Aspergillus oryzae) .

Q. What strategies resolve contradictions in kinetic data across studies using this substrate?

Discrepancies in reported Km and Vmax values arise from:

- Enzyme source : Bacterial vs. fungal β-N-acetylhexosaminidases vary in catalytic efficiency (e.g., Km ranges: 0.2–1.8 mM) .

- Assay conditions : Temperature (25°C vs. 37°C) and ionic strength impact enzyme stability. Resolution : Normalize data using standardized reference enzymes (e.g., Streptomyces plicatus β-hexosaminidase) and report conditions in detail .

Q. Can this compound serve as a glycosyl donor in transglycosylation reactions?

Yes, under optimized conditions:

- Donor concentration : 75 mM substrate with 300 mM acceptor (e.g., GlcNAc) in 50 mM phosphate buffer (pH 6.0).

- Enzyme selection : Talaromyces flavus β-N-acetylhexosaminidase achieves 52% yield of 4-deoxy-disaccharides (e.g., GlcNAcβ1-4GlcNAc) . Monitoring : TLC (butanol:acetic acid:water, 2:1:1) and HPLC-MS confirm product formation .

Q. Methodological Recommendations

- Enzyme assays : Pre-incubate substrate at assay temperature to minimize baseline drift.

- Synthesis : Use anhydrous conditions and molecular sieves to improve glycosylation efficiency .

- Data reporting : Include ESI-MS, NMR (δ 5.71 ppm for anomeric proton), and optical rotation ([α]25D -27.8) for structural verification .

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNKRYJIDEOHX-KDKNCOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745389 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74211-28-2 | |

| Record name | 4-Nitrophenyl 2-acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.